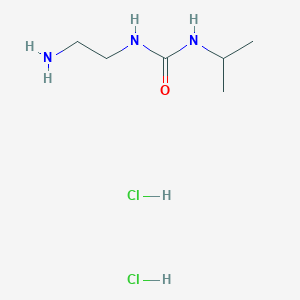

1-(2-Aminoethyl)-3-isopropylurea dihydrochloride

Description

1-(2-Aminoethyl)-3-isopropylurea dihydrochloride (CAS RN: 1909310-13-9) is a urea derivative characterized by a primary amine group on the ethyl side chain and an isopropyl substituent on the urea nitrogen. Its molecular formula is C₄H₁₃Cl₂N₃O, with a molecular weight of 190.07 g/mol . The compound’s IUPAC name is 1-(2-aminoethyl)-3-methylurea; dihydrochloride, though it is commonly referenced under synonyms such as 1-(2-aminoethyl)-3-propan-2-ylurea dihydrochloride . Structurally, it consists of a urea backbone modified with an ethylamine group and a branched isopropyl group, which influence its physicochemical properties, including solubility and reactivity.

The compound is commercially available from multiple suppliers, indicating its utility in pharmaceutical and chemical research.

Properties

IUPAC Name |

1-(2-aminoethyl)-3-propan-2-ylurea;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3O.2ClH/c1-5(2)9-6(10)8-4-3-7;;/h5H,3-4,7H2,1-2H3,(H2,8,9,10);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGXMTVICZFVFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NCCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)-3-isopropylurea dihydrochloride typically involves the reaction of isopropyl isocyanate with 2-aminoethylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include the precise control of reaction parameters, efficient purification techniques, and the use of high-purity starting materials to achieve a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)-3-isopropylurea dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding urea derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted urea derivatives, amine derivatives, and other functionalized compounds depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

1-(2-Aminoethyl)-3-isopropylurea dihydrochloride is primarily recognized as a key intermediate in the synthesis of pharmaceuticals. It plays a crucial role in developing drugs targeting neurological disorders, where its structural properties facilitate interactions with biological targets.

- Case Study: Neurological Disorders

Research has indicated that derivatives of this compound can enhance the efficacy of drugs aimed at treating conditions such as Alzheimer's disease. The compound's ability to modulate neurotransmitter systems has been documented in various studies, showcasing its potential as a therapeutic agent.

Agricultural Chemicals

In agriculture, this compound is utilized in formulating agrochemicals that improve crop protection products. Its incorporation into pesticides and herbicides has been shown to enhance their efficacy and stability.

- Case Study: Crop Protection Efficacy

A study demonstrated that formulations containing this compound exhibited improved pest resistance and reduced environmental impact compared to conventional chemicals. This has implications for sustainable agricultural practices.

Biochemical Research

The compound is leveraged in biochemical research for studying enzyme interactions and protein functions. Its unique chemical structure allows researchers to explore various biological processes effectively.

- Case Study: Enzyme Interaction Studies

Investigations into enzyme kinetics have revealed that this compound can act as an inhibitor or activator in specific pathways, providing insights into metabolic regulation and potential therapeutic targets.

Polymer Science

In polymer science, this compound serves as a building block for specialized polymers. These polymers are employed in coatings and adhesives, enhancing durability and performance.

-

Data Table: Polymer Properties

Polymer Type Application Performance Improvement Coatings Protective coatings Increased resistance to wear Adhesives Industrial adhesives Enhanced bonding strength

Diagnostic Tools

The compound is also used in developing diagnostic agents, particularly in imaging techniques. Its properties improve the accuracy of medical diagnostics.

- Case Study: Imaging Techniques

Research has shown that incorporating this compound into imaging agents enhances contrast and resolution in MRI scans, leading to better diagnostic outcomes for patients with complex conditions.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-3-isopropylurea dihydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with various enzymes and receptors, leading to modulation of their activity. The isopropyl group may influence the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Implications :

- Salt Form: The dihydrochloride salt of the target compound may enhance aqueous solubility compared to mono-hydrochloride analogues, critical for in vivo applications .

Pharmacologically Active Urea Derivatives

While the target compound lacks direct activity data in the evidence, structurally related urea derivatives exhibit notable pharmacological properties:

- Thiazolyl-Substituted Piperazine Ureas: Compounds like 1-[2-thiazol-4-yl-(2-aminoethyl)]-4-n-propylpiperazine (pA₂ = 5.65–8.27) act as histamine H3-receptor antagonists. Chain elongation and substituent position (e.g., thiazol-4-yl vs. thiazol-5-yl) significantly modulate potency .

- Nitroimidazole-Urea Conjugates: Derivatives such as 1-(2-aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride are used in radiopharmaceuticals (e.g., ⁶⁷Ga-DOTA-MN2) for tumor hypoxia imaging, highlighting the role of urea-amine linkages in targeting specific biological pathways .

Key Contrasts :

- Functional Groups: The target compound lacks heterocyclic moieties (e.g., thiazole, nitroimidazole) present in pharmacologically active analogues, which are critical for receptor interaction or diagnostic applications .

- Application Scope : Unlike H3 antagonists or radiopharmaceuticals, the target compound’s primary use appears restricted to chemical synthesis rather than direct therapeutic application based on available data .

Biological Activity

1-(2-Aminoethyl)-3-isopropylurea dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound is primarily studied for its role in biochemical research, particularly in proteomics and enzyme activity modulation. Its structural characteristics allow it to interact with various biological targets, leading to diverse pharmacological effects.

- IUPAC Name: this compound

- Molecular Formula: C7H16Cl2N4O

- Molecular Weight: 227.13 g/mol

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound's amino and urea functionalities enable it to form hydrogen bonds and ionic interactions, which are crucial for its binding affinity to target proteins.

Key Mechanisms:

- Enzyme Inhibition: It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially altering substrate availability and downstream signaling.

- Receptor Modulation: The compound may act as a modulator of receptor activity, influencing physiological responses such as neurotransmission and hormonal regulation.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research suggests that it may inhibit the growth of various bacterial strains, making it a candidate for further investigation in the development of antimicrobial agents.

Study 1: Anticancer Activity

A study conducted on human cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability. The IC50 values varied among different cell lines, indicating selective cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 20 |

| A549 (Lung) | 25 |

Study 2: Antimicrobial Efficacy

In a separate study assessing antimicrobial efficacy, this compound was found to exhibit notable inhibitory effects against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Applications in Biochemical Research

This compound is utilized as a reagent in various biochemical assays, particularly in:

- Proteomics: It aids in the study of protein interactions and enzyme kinetics.

- Enzyme Activity Assays: Used to evaluate the effects of inhibitors on enzyme function.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Aminoethyl)-3-isopropylurea dihydrochloride?

The synthesis typically involves coupling an amine-containing precursor with an isopropylurea derivative. A validated method includes:

- Step 1 : React 2-aminoethylamine with isopropyl isocyanate under anhydrous conditions in a polar aprotic solvent (e.g., dimethylformamide) at 0–5°C.

- Step 2 : Purify the intermediate via recrystallization using ethanol or acetonitrile.

- Step 3 : Treat the product with HCl gas or concentrated hydrochloric acid in a methanol/water mixture to form the dihydrochloride salt .

- Key reagent : Carbodiimide-based coupling agents (e.g., EDC·HCl) can enhance reaction efficiency by activating carboxyl or amine groups, as demonstrated in peptide synthesis workflows .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the aminoethyl group (δ 2.8–3.2 ppm for –CHNH) and isopropylurea moiety (δ 1.0–1.2 ppm for –CH(CH)) .

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity ≥98% .

- Melting Point Analysis : Compare observed melting points (e.g., ~195°C) with literature values to verify consistency .

Advanced Research Questions

Q. How can the stability of this compound be assessed under varying experimental conditions?

- Moisture Sensitivity : Conduct thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS) to evaluate hygroscopicity. Store the compound in airtight containers with desiccants (e.g., silica gel) at –20°C to prevent hydrolysis .

- Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures. Avoid prolonged exposure to temperatures >100°C during synthesis or storage .

- pH-Dependent Stability : Use UV-Vis spectroscopy to monitor degradation kinetics in buffers (pH 2–9) at 37°C, simulating physiological conditions .

Q. What methodologies are suitable for evaluating the pharmacokinetics and biodistribution of this compound in vivo?

- Radiolabeling : Incorporate or isotopes via chelator conjugates (e.g., DOTA or NOTA) for positron emission tomography (PET) imaging. Optimize labeling efficiency using microwave-assisted reactions (e.g., 10 min at 80°C) .

- Biodistribution Studies : Administer the radiolabeled compound intravenously to tumor-bearing murine models. Sacrifice animals at timed intervals (e.g., 1, 4, 24 h post-injection), harvest organs, and quantify radioactivity via gamma counting .

- Autoradiography and Immunostaining : Corrogate intratumoral distribution with hypoxia markers (e.g., pimonidazole) to assess targeting specificity .

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition or cell viability) using standardized protocols (e.g., IC determination via MTT assay) and multiple cell lines .

- Batch-to-Batch Variability Analysis : Compare purity, solubility, and stability data across synthesized batches using HPLC and mass spectrometry .

- Meta-Analysis : Aggregate published data (e.g., PubChem, ECHA) to identify trends in structural-activity relationships (SAR) and solvent effects .

Methodological Considerations

- Solubility Optimization : Use dimethyl sulfoxide (DMSO) for in vitro studies (≤10 mg/mL) and saline for in vivo formulations, ensuring sonication and filtration (0.22 µm) .

- Toxicity Screening : Perform Ames tests for mutagenicity and acute toxicity studies in rodents (OECD Guidelines 420/423) before preclinical trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.